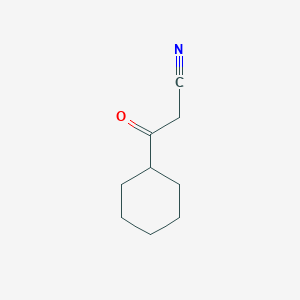

3-Cyclohexyl-3-oxopropanenitrile

Description

The exact mass of the compound 3-Cyclohexyl-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclohexyl-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFILZUIMJFKTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461853 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62455-70-3 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cyclohexyl-3-oxopropanenitrile, a versatile building block in modern organic chemistry and medicinal chemistry. By delving into its reactivity and spectroscopic profile, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in the laboratory and in the development of novel therapeutics.

Introduction: The Significance of the β-Ketonitrile Moiety

3-Cyclohexyl-3-oxopropanenitrile, also known as cyclohexanecarbonylacetonitrile, belongs to the important class of β-ketonitriles. This functional group arrangement, characterized by a ketone and a nitrile separated by a methylene group, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing carbonyl and nitrile groups renders the α-protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. The cyclohexyl group provides lipophilicity, a property often sought in drug candidates to enhance membrane permeability and target engagement.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 62455-70-3 | [2] |

| Appearance | Colorless liquid or solid (predicted) | General knowledge of similar compounds |

| XlogP (predicted) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Note: Some properties are predicted and should be confirmed by experimental data.

Spectroscopic Analysis

Detailed experimental spectra for 3-Cyclohexyl-3-oxopropanenitrile are not widely published. However, based on the structure and known spectral data of analogous compounds, the following characteristic peaks can be anticipated.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the cyclohexyl ring protons, the α-methylene protons, and the methine proton adjacent to the carbonyl group.

-

Cyclohexyl Protons (δ 1.0-2.0 ppm): A complex multiplet integrating to 11 protons.

-

α-Methylene Protons (δ ~3.5 ppm): A singlet integrating to 2 protons, deshielded by the adjacent carbonyl and nitrile groups.

-

Methine Proton (δ ~2.5 ppm): A multiplet for the proton on the carbon of the cyclohexyl ring attached to the carbonyl group.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): δ ~200-205 ppm

-

Nitrile Carbon (C≡N): δ ~115-120 ppm

-

α-Methylene Carbon (-CH₂-CN): δ ~30-35 ppm

-

Cyclohexyl Carbons: A series of peaks in the range of δ 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching frequencies of the ketone and nitrile functional groups.

-

C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹[3].

-

C=O Stretch: A strong, sharp peak around 1715 cm⁻¹.

-

C-H Stretch (sp³): Multiple peaks in the range of 2850-2950 cm⁻¹[3].

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 151.10

-

Major Fragments (Predicted):

-

m/z = 123: Loss of CO

-

m/z = 83: Cyclohexyl cation

-

m/z = 68: Loss of the cyclohexyl group

-

A predicted mass spectrum showing possible adducts is available on PubChem[4].

Synthesis and Reactivity

Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

While a specific, detailed, and high-yield synthesis of 3-Cyclohexyl-3-oxopropanenitrile is not prominently featured in readily accessible literature, a plausible and commonly employed method for the synthesis of β-ketonitriles is the condensation of an ester with acetonitrile .

This approach would involve the reaction of an activated form of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride , with the anion of acetonitrile. The reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate acetonitrile.

Caption: Plausible synthesis of 3-Cyclohexyl-3-oxopropanenitrile.

Step-by-Step Experimental Protocol (Hypothetical):

-

Preparation of Acetonitrile Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath.

-

Addition of Acetonitrile: Anhydrous acetonitrile (1.0 equivalent) is added dropwise to the suspension with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the anion.

-

Acylation: The reaction mixture is cooled again in an ice bath, and a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction Completion and Quench: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Cyclohexyl-3-oxopropanenitrile.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the acetonitrile anion is a strong base and will be quenched by water.

-

Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic acetonitrile.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive anion with oxygen and moisture from the air.

-

Controlled Addition: Dropwise addition of the reagents, especially the acyl chloride, at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Reactivity of 3-Cyclohexyl-3-oxopropanenitrile

The reactivity of 3-Cyclohexyl-3-oxopropanenitrile is dictated by the presence of the ketone, the nitrile, and the acidic α-methylene protons.

Caption: Reactivity map of 3-Cyclohexyl-3-oxopropanenitrile.

-

Reactions at the α-Carbon (with Electrophiles): The acidic α-protons can be readily removed by a base to generate a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form more complex structures. This reactivity is fundamental to its use as a building block in organic synthesis.

-

Reactions at the Carbonyl Group (with Nucleophiles): The ketone can undergo typical carbonyl reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Reactions at the Nitrile Group (with Nucleophiles): The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also participate in cycloaddition reactions to form various heterocyclic rings.

Applications in Drug Discovery

While specific examples of marketed drugs containing the 3-cyclohexyl-3-oxopropanenitrile scaffold are not readily apparent, its structural motifs are highly relevant to medicinal chemistry.

-

As a Versatile Intermediate: The ability to functionalize the molecule at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The cyclohexyl group can be a key pharmacophoric element that interacts with hydrophobic pockets in target proteins.

-

Scaffold for Heterocycle Synthesis: β-Ketonitriles are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles[5]. These heterocyclic cores are prevalent in many classes of drugs.

-

Potential for Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylic acid or an ester, allowing for the fine-tuning of a drug candidate's physicochemical properties and metabolic stability.

The exploration of 3-cyclohexyl-3-oxopropanenitrile and its derivatives in drug discovery programs is an area ripe for further investigation, given the synthetic versatility of the β-ketonitrile scaffold.

Safety and Handling

3-Cyclohexyl-3-oxopropanenitrile is classified as harmful if swallowed and causes skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Cyclohexyl-3-oxopropanenitrile is a valuable chemical entity with a rich and versatile reactivity profile. While a comprehensive experimental characterization is still emerging in the public domain, its potential as a key building block in organic synthesis and medicinal chemistry is clear. This guide has provided a foundational understanding of its properties, plausible synthetic routes, and potential applications, offering a starting point for researchers looking to harness the synthetic power of this intriguing molecule.

References

-

PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

ResearchGate. A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: 3-Cyclohexyl-3-oxopropanenitrile as a Versatile Scaffold

The following is an in-depth technical guide on 3-Cyclohexyl-3-oxopropanenitrile , structured for researchers and drug development professionals.

Executive Summary

3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3) is a critical

Molecular Identity & Physicochemical Profile

The molecule features a lipophilic cyclohexyl ring coupled to a polar, reactive

Table 1: Physicochemical Data

| Property | Value / Description | Source/Notes |

| IUPAC Name | 3-Cyclohexyl-3-oxopropanenitrile | PubChem [1] |

| CAS Number | 62455-70-3 | Verified |

| Molecular Formula | ||

| Molecular Weight | 151.21 g/mol | |

| Physical State | Low-melting solid or viscous oil | Analogous to benzoylacetonitrile |

| Boiling Point (Pred.) | 280–290 °C (at 760 mmHg) | Calculated based on polarity |

| Density (Pred.) | ~1.02 g/cm³ | |

| pKa (Active Methylene) | 10.5 ± 0.5 | Est.[1] based on |

| logP | 1.9 | Lipophilic, typically soluble in DCM, EtOAc |

| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM); sparingly soluble in water. |

Structural Dynamics: Keto-Enol Tautomerism

Like all

Significance: The enol form is the nucleophilic species in alkylation reactions, while the keto form is the electrophilic acceptor in nucleophilic attacks at the carbonyl.

Synthetic Routes & Production

To ensure high purity and yield, the Claisen-type condensation is the industry-standard protocol. This method avoids the handling of unstable acid chlorides and utilizes readily available starting materials.

Protocol: NaH-Mediated Condensation

Reaction: Ethyl cyclohexanecarboxylate + Acetonitrile

Reagents:

-

Ethyl cyclohexanecarboxylate (1.0 eq)

-

Acetonitrile (anhydrous, solvent & reactant)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Sodium Ethoxide (NaOEt)

-

Solvent: THF or excess Acetonitrile

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen (

), suspend NaH (1.2 eq) in anhydrous THF. -

Activation: Heat the mixture to 60°C. Slowly add a solution of anhydrous acetonitrile (1.2 eq) and ethyl cyclohexanecarboxylate (1.0 eq) dropwise over 30 minutes. Note: Hydrogen gas (

) evolution will be observed. -

Reflux: Heat the reaction to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester.

-

Quench: Cool to 0°C. Carefully quench with ice-cold water.

-

Acidification: Acidify the aqueous layer to pH ~2–3 using 1N HCl. This protonates the enolate salt, precipitating the product or allowing extraction.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Figure 1: Validated synthetic workflow for the production of 3-Cyclohexyl-3-oxopropanenitrile via Claisen condensation.

Chemical Reactivity & Transformations

The versatility of this scaffold stems from its three distinct reactive sites :

-

Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack (e.g., hydrazines).

-

Electrophilic Nitrile (CN): Can participate in cyclization or hydrolysis.

-

Nucleophilic Active Methylene (C2): Highly acidic (pKa ~10.5), allowing alkylation and Knoevenagel condensations.

Synthesis of Aminopyrazoles (Kinase Inhibitor Precursors)

The most high-value transformation is the reaction with hydrazines to form 5-amino-3-cyclohexylpyrazoles . This heterocyclic core is a "privileged structure" in oncology, often functioning as a hinge-binder in ATP-competitive kinase inhibitors.

Mechanism:

-

Hydrazine attacks the ketone (C3) to form a hydrazone intermediate.

-

Intramolecular attack of the hydrazine nitrogen on the nitrile carbon.

-

Tautomerization to the aromatic aminopyrazole.

Knoevenagel Condensation

Reaction with aldehydes (R-CHO) at the C2 position yields

Figure 2: Primary reactivity profile showing divergent synthetic pathways to bioactive heterocycles.

Applications in Drug Discovery

Kinase Inhibition

The 3-amino-5-cyclohexylpyrazole motif derived from this nitrile is a bioisostere of the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., JAK, Aurora, CDK).

-

Structure-Activity Relationship (SAR): The cyclohexyl group fills the hydrophobic pocket (Gatekeeper region) of the enzyme, enhancing selectivity over other kinases that require planar aromatic substituents.

Handling & Safety (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

Storage: Store in a cool, dry place under inert atmosphere (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11309597, 3-Cyclohexyl-3-oxopropanenitrile. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compilation.[3] Organic Chemistry Data.[4][5] Retrieved from [Link]

- Organic Syntheses.General Procedures for Claisen Condensation of Nitriles. (Analogous protocols verified for -ketonitriles).

Sources

- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile from Cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-cyclohexyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate, from the readily available starting material, cyclohexanecarboxylic acid. The document explores the predominant two-step synthetic strategy involving the activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic attack of the acetonitrile enolate. Additionally, alternative one-pot methodologies, such as the Claisen condensation of cyclohexanecarboxylate esters with acetonitrile, are discussed. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into the critical parameters influencing reaction outcomes. The content is structured to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively synthesize and utilize this important chemical scaffold.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene group. This unique structural motif imparts a high degree of reactivity and versatility, making them valuable building blocks in organic synthesis.[1] The presence of both electrophilic (carbonyl carbon) and nucleophilic (α-carbon) centers, coupled with the synthetic utility of the nitrile group, allows for their elaboration into a wide array of more complex molecules. Consequently, β-ketonitriles serve as key intermediates in the synthesis of various pharmaceuticals and biologically active compounds.

This guide focuses on the synthesis of a specific β-ketonitrile, 3-cyclohexyl-3-oxopropanenitrile, from cyclohexanecarboxylic acid. The cyclohexyl moiety is a common feature in many drug molecules, often contributing to improved metabolic stability and lipophilicity. Therefore, an efficient and well-understood synthesis of 3-cyclohexyl-3-oxopropanenitrile is of significant interest to the medicinal chemistry and drug development community.

Strategic Approaches to the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

The synthesis of 3-cyclohexyl-3-oxopropanenitrile from cyclohexanecarboxylic acid can be approached through two primary strategies: a two-step sequence involving the formation of an acyl chloride intermediate, and a more direct one-pot Claisen-type condensation.

Two-Step Synthesis via Cyclohexanecarbonyl Chloride

This is the most classical and widely employed method for the synthesis of β-ketonitriles from carboxylic acids. The strategy involves two discrete chemical transformations:

-

Activation of Cyclohexanecarboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride.

-

Acylation of Acetonitrile: The resulting cyclohexanecarbonyl chloride is then reacted with the enolate of acetonitrile to form the target β-ketonitrile.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must be converted into a better one. Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most common.

For the synthesis of cyclohexanecarbonyl chloride, thionyl chloride is a particularly effective and convenient reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

Reaction Mechanism: Formation of Cyclohexanecarbonyl Chloride using Thionyl Chloride

Caption: Mechanism of Acyl Chloride Formation.

Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanecarboxylic Acid | 128.17 | 25.0 g | 0.195 |

| Thionyl Chloride (SOCl₂) | 118.97 | 21.0 mL (34.4 g) | 0.289 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanecarboxylic acid (25.0 g, 0.195 mol) and anhydrous dichloromethane (100 mL).

-

Stir the mixture at room temperature until the carboxylic acid is fully dissolved.

-

Slowly add thionyl chloride (21.0 mL, 0.289 mol) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure.

-

The crude cyclohexanecarbonyl chloride can be purified by vacuum distillation to yield a colorless liquid.

The second step involves the C-acylation of the acetonitrile enolate with the previously synthesized cyclohexanecarbonyl chloride. Acetonitrile is weakly acidic (pKa ≈ 25 in DMSO) and requires a strong base to be deprotonated to a significant extent to form the nucleophilic enolate. Common strong bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA).

The reaction proceeds through a nucleophilic acyl substitution mechanism where the acetonitrile enolate attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism: Acylation of Acetonitrile Enolate

Caption: Acylation of Acetonitrile Enolate.

Experimental Protocol: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.58 g | 0.215 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Acetonitrile | 41.05 | 11.2 mL (8.8 g) | 0.215 |

| Cyclohexanecarbonyl Chloride | 146.61 | 25.0 g | 0.171 |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.58 g of a 60% dispersion in mineral oil, 0.215 mol).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (150 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetonitrile (11.2 mL, 0.215 mol) to the stirred suspension. The addition should be done dropwise to control the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of cyclohexanecarbonyl chloride (25.0 g, 0.171 mol) in anhydrous THF (50 mL) dropwise via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.

One-Pot Synthesis via Claisen Condensation

An alternative and potentially more efficient route is a one-pot Claisen-type condensation. This method avoids the isolation of the acyl chloride intermediate. In this approach, an ester of cyclohexanecarboxylic acid (e.g., methyl or ethyl cyclohexanecarboxylate) is reacted directly with acetonitrile in the presence of a strong base.

The mechanism is analogous to the standard Claisen condensation, where the enolate of acetonitrile acts as the nucleophile, attacking the carbonyl group of the ester.

Reaction Pathway: One-Pot Claisen Condensation

Caption: One-Pot Claisen Condensation.

A patent describes a general process for preparing β-ketonitriles by reacting a carboxylic acid ester with acetonitrile in the presence of an alkali metal alkoxide.[2] This patent specifically mentions 3-cyclohexyl-3-oxopropanenitrile as a potential product.[2] The general procedure involves heating the ester and acetonitrile with a base like sodium ethoxide, followed by hydrolysis and acidification to obtain the final product.[2]

Advantages of the One-Pot Approach:

-

Improved Atom Economy: By avoiding the intermediate isolation step, this method can be more atom-economical.

-

Reduced Handling of Hazardous Reagents: It eliminates the need to handle and purify the often-lachrymatory acyl chloride.

-

Simplified Procedure: A one-pot reaction is generally less labor-intensive and time-consuming.

Considerations for the One-Pot Approach:

-

Ester Synthesis: The starting cyclohexanecarboxylic acid must first be converted to its corresponding ester, typically through Fischer esterification.

-

Reaction Conditions: The choice of base and solvent is critical to favor the desired condensation reaction and minimize side reactions.

Alternative Activation of Cyclohexanecarboxylic Acid

For a one-pot synthesis starting directly from the carboxylic acid, an activating agent that facilitates the C-C bond formation with the acetonitrile enolate is required. 1,1'-Carbonyldiimidazole (CDI) is a common and effective reagent for this purpose. CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which can then be acylated by the acetonitrile enolate.

This approach offers a milder alternative to the preparation of acyl chlorides and can often be performed in a one-pot fashion.

Purification and Characterization

The final product, 3-cyclohexyl-3-oxopropanenitrile, is typically a liquid or a low-melting solid. Purification is usually achieved by:

-

Vacuum Distillation: This is an effective method for purifying liquid products on a larger scale.

-

Column Chromatography: For smaller scales or for removing closely related impurities, chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O and C≡N).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

-

Thionyl Chloride and Oxalyl Chloride: These are corrosive and lachrymatory reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood.

-

Sodium Hydride and Sodium Amide: These are highly reactive and flammable solids that react violently with water to produce flammable hydrogen gas. They should be handled under an inert atmosphere.

-

Acetonitrile: This is a flammable and toxic solvent.

-

Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases evolved during the formation of the acyl chloride. Proper ventilation is essential.

All experimental procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Conclusion

The synthesis of 3-cyclohexyl-3-oxopropanenitrile from cyclohexanecarboxylic acid is a well-established process with multiple viable routes. The two-step approach via the acyl chloride is a robust and reliable method, while the one-pot Claisen condensation offers a more streamlined alternative. The choice of synthetic strategy will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important β-ketonitrile intermediate for applications in drug discovery and development.

References

-

PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link][3]

-

PubChem. 3-Cyclohexyl-3-ethylpentanenitrile. National Center for Biotechnology Information. Available from: [Link][4]

-

PubChem. 3-Cyclopentyl-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link][5]

-

US Patent US20030105349A1, Preparation of beta-ketonitriles. Available from: [2]

-

European Patent EP1352898B1, Process for producing beta-ketonitrile compound. Available from: [1]

-

German Patent DE102005057461A1, Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Available from: [6]

-

Danish Patent DK2132167T3, PROCESS FOR THE PREPARATION OF beta-ketonitriles. Available from: [7]

-

US Patent US5089651A, Process for producing 3-iminonitriles. Available from: [8]

-

Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867. Available from: [Link][9]

-

Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available from: [Link]

-

Pascal, R. (2012). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Amino Acids, 42(6), 2331-2341. Available from: [Link][10]

-

Tibbetts, J. D., et al. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Synlett, 34(10), 1149-1156. Available from: [Link][11]

-

Wittbecker, F. W., et al. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Catalysis, 6(7), 4357–4384. Available from: [Link][12]

-

Wang, Y., et al. (2022). Radical Decarboxylative Carbon–Nitrogen Bond Formation. Molecules, 27(23), 8272. Available from: [Link][13]

-

ResearchGate. Synthesis of the compounds. DCC: N,N′-dicyclohexylcarbodiimide; CDI: carbonyldiimidazole; DMAP: N,N-dimethylaminopyridine; Et3N: triethylamine; THF: tetrahydrofuran; r.t: room temperature. Available from: [Link][14]

-

Chinese Patent CN101899673B, Synthesis method of 3-oxo cyclohexane-1-caboxylate. Available from: [15]

-

Organic Syntheses. Acetonitrile, cyclohexylidene-. Available from: [Link][16]

-

Cui, X., et al. (2024). One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry, 22(39), 7965-7970. Available from: [Link][17]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link][18]

-

Wang, X., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3469. Available from: [Link][19]

-

ResearchGate. Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Available from: [Link][20]

-

ResearchGate. A Convenient One-Pot Synthesis of 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides via Aza-Wittig/Isocyanide-based Three-Component Reaction. Available from: [Link][21]

-

ResearchGate. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Available from: [Link][22]

-

Madridge Publishers. A Review of Chemical Activating Agent on the Properties of Activated Carbon. Available from: [Link][23]

-

Blagg, B. S. J., et al. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 25(10), 2144–2149. Available from: [Link][24]

-

MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link][25]

-

Beilstein-Institut. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link][26]

Sources

- 1. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]

- 2. US20030105349A1 - Preparation of beta-ketonitriles - Google Patents [patents.google.com]

- 3. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Cyclohexyl-3-ethylpentanenitrile | C13H23N | CID 266171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyclopentyl-3-oxopropanenitrile | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]

- 7. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 8. US5089651A - Process for producing 3-iminonitriles - Google Patents [patents.google.com]

- 9. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101899673B - Synthesis method of 3-oxo cyclohexane-1-caboxylate - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. madridge.org [madridge.org]

- 24. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-Cyclohexyl-3-oxopropanenitrile: A Technical Guide for Researchers

For professionals engaged in the dynamic fields of chemical research and drug development, a comprehensive understanding of the safety and hazard profile of every compound is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety considerations, hazards, and handling protocols for 3-Cyclohexyl-3-oxopropanenitrile, a beta-ketonitrile that presents a unique combination of chemical functionalities. By synthesizing available data and leveraging established principles of chemical safety, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound with the utmost care and precision.

Chemical Identity and Physicochemical Properties

-

Chemical Name: 3-Cyclohexyl-3-oxopropanenitrile

-

Synonyms: β-oxo-Cyclohexanepropanenitrile, (Cyclohexylcarbonyl)acetonitrile

-

CAS Number: 62455-70-3[1]

-

Molecular Formula: C₉H₁₃NO[1]

-

Molecular Weight: 151.21 g/mol [1]

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The presence of a cyclohexanone moiety and a nitrile group dictates its reactivity and toxicological profile.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| CAS Number | 62455-70-3 | PubChem[1] |

Hazard Identification and Classification

Based on aggregated data from multiple sources, 3-Cyclohexyl-3-oxopropanenitrile is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed [1]

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

Some notifications to the ECHA C&L Inventory also include:

The corresponding GHS pictograms are:

The "Exclamation Mark" pictogram is used to indicate that a substance may cause less serious health effects, such as irritation or acute toxicity.

Toxicological Profile: Insights from Structural Analogs

Cyclohexanone Moiety

Cyclohexanone, a structural component of the target molecule, is known to be a skin, eye, and respiratory tract irritant.[2] It can be absorbed through the skin and is considered moderately toxic.[3] Acute exposure to high concentrations of cyclohexanone vapor can lead to central nervous system depression.[2][4] The reported oral LD50 of cyclohexanone in rats is 1.80 g/kg bw, and in mice, it is between 2.07 and 2.11 g/kg bw.[4] These values suggest moderate acute oral toxicity.

Nitrile Group and the Potential for Cyanide Release

The presence of the nitrile (-C≡N) group introduces a significant potential hazard: the release of cyanide. While organic nitriles are generally less toxic than inorganic cyanide salts, they can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration.[5] Symptoms of cyanide poisoning can include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[6]

Furthermore, nitriles can hydrolyze under acidic or basic conditions to form carboxylic acids, with an intermediate amide.[7][8] While this is a common synthetic transformation, it is crucial to consider the potential for slow hydrolysis and release of cyanide over time, especially with improper storage.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation: All work with 3-Cyclohexyl-3-oxopropanenitrile should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a potential for aerosolization.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against eye irritation.[10] A face shield should be considered when there is a significant risk of splashing.

-

Hand Protection: Chemically resistant gloves are essential. While specific breakthrough times for 3-Cyclohexyl-3-oxopropanenitrile are not available, gloves made of nitrile rubber or butyl rubber are generally recommended for handling organic nitriles and ketones. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: For most laboratory-scale operations, working within a certified chemical fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.

Emergency Procedures

A well-defined emergency plan is critical when working with any hazardous chemical.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation to avoid exposing the rescuer to the chemical.[11][12] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Spill Response

-

Small Spills: For small spills, wear appropriate PPE, and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for disposal.

-

Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.

Storage and Disposal

-

Storage: Store 3-Cyclohexyl-3-oxopropanenitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Chemical Reactivity and Incompatibilities

While specific reactivity data for 3-Cyclohexyl-3-oxopropanenitrile is limited, its functional groups suggest potential incompatibilities:

-

Strong Oxidizing Agents: Can react violently.

-

Strong Acids and Bases: Can catalyze hydrolysis, potentially leading to the release of hydrogen cyanide gas, especially under acidic conditions.

-

Reducing Agents: The nitrile group can be reduced by strong reducing agents like lithium aluminum hydride.[7][8]

-

Grignard Reagents: The nitrile group can react with Grignard reagents.[8][14]

Environmental Hazards

There is limited information available on the environmental fate and ecotoxicity of 3-Cyclohexyl-3-oxopropanenitrile. However, based on the precautionary principle, it should be handled in a manner that prevents its release into the environment. Organic nitriles can be persistent in the environment and may be toxic to aquatic life.[15]

Conclusion

3-Cyclohexyl-3-oxopropanenitrile is a compound with moderate acute toxicity and is a skin, eye, and respiratory irritant. The presence of a nitrile group necessitates precautions against potential cyanide exposure. A thorough understanding of these hazards, coupled with stringent adherence to safe handling protocols, the use of appropriate personal protective equipment, and a well-rehearsed emergency response plan, are paramount for the safe utilization of this compound in research and development. It is imperative for all personnel to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to conduct a thorough risk assessment before commencing any work with this chemical.

References

-

PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

-

INCHEM. ICSC 0425 - CYCLOHEXANONE. [Link]

-

PubChem. 3-Cyclopropyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

-

James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

-

Wikipedia. Cyclohexanone. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Monash University. First aid for cyanide exposure - OHS Information Sheet. [Link]

-

Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. [Link]

-

Centers for Disease Control and Prevention. Cyanide | Chemical Emergencies. [Link]

-

National Center for Biotechnology Information. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

-

ResearchGate. Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. [Link]

-

Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

-

ResearchGate. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

Wikipedia. Nitrile. [Link]

-

Pearson+. Give an example for each of the following: a. a β-keto nitrile. [Link]

-

Honors Trends. The Versatile Role of Nitriles in Modern Organic Synthesis: From Pharmaceuticals to Materials. [Link]

-

PubMed Central. Allyl nitrile: Toxicity and health effects. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

Sources

- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 0425 - CYCLOHEXANONE [inchem.org]

- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 4. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lsuhsc.edu [lsuhsc.edu]

- 12. monash.edu [monash.edu]

- 13. fishersci.com [fishersci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Synthesis of Pyridine Scaffolds from 3-Cyclohexyl-3-oxopropanenitrile: An Application Guide for Medicinal Chemistry

Introduction: The Enduring Legacy of the Pyridine Nucleus in Modern Pharmaceuticals

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of contemporary drug design and development. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, have cemented its status as a "privileged scaffold" in medicinal chemistry. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine moiety, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[1][2] This underscores the continued relevance and therapeutic potential of this versatile heterocycle.

This application note provides a detailed guide for the synthesis of substituted pyridines utilizing 3-Cyclohexyl-3-oxopropanenitrile, a versatile β-ketonitrile. We will delve into the strategic considerations behind employing this starting material in classical pyridine ring-forming reactions, provide a detailed experimental protocol, and discuss the broader implications for the synthesis of novel pharmaceutical agents.

Physicochemical Properties and Safe Handling of 3-Cyclohexyl-3-oxopropanenitrile

A thorough understanding of the starting material is paramount for successful and safe synthesis. 3-Cyclohexyl-3-oxopropanenitrile is a β-ketonitrile with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem CID: 11309597[3] |

| Molecular Weight | 151.21 g/mol | PubChem CID: 11309597[3] |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents | General chemical principles |

Safety and Handling Precautions:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Cyclohexyl-3-oxopropanenitrile is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling Guidelines:

-

Always handle 3-Cyclohexyl-3-oxopropanenitrile in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthetic Strategy: The Guareschi-Thorpe Reaction for Pyridone Synthesis

The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of 2-pyridones.[3][4] This reaction typically involves the condensation of a β-dicarbonyl compound or a cyanoacetic ester with an activated methylene compound in the presence of a base, often ammonia or an amine.[4] The structural motif of 3-Cyclohexyl-3-oxopropanenitrile, a β-ketonitrile, makes it an ideal substrate for this transformation.

The general mechanism involves a series of condensation and cyclization steps, ultimately leading to the formation of a stable, substituted pyridone ring.

Figure 1. Generalized mechanism of the Guareschi-Thorpe reaction.

Detailed Experimental Protocol: One-Pot Synthesis of a Substituted 6-Amino-2-pyridone

This protocol is adapted from a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, demonstrating the utility of β-ketonitriles in constructing highly functionalized pyridine scaffolds.[5]

Materials and Reagents:

-

3-Cyclohexyl-3-oxopropanenitrile

-

Aromatic aldehyde (e.g., p-tolualdehyde)

-

Malononitrile

-

N-benzyl-2-cyanoacetamide

-

Betaine (catalyst)

-

Guanidine carbonate (catalyst)

-

Methanol

-

Ethyl acetate

-

Water

-

Sodium chloride

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Step 1: Knoevenagel Condensation

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Add betaine (10 mol%) as a catalyst and stir the mixture at room temperature.

-

The reaction mixture is expected to solidify within minutes. Add 1 ml of methanol and continue stirring for an additional 10 minutes to ensure complete reaction.[5]

-

-

Step 2: Michael Addition and Cyclization

-

To the reaction mixture from Step 1, add N-benzyl-2-cyanoacetamide (1.0 mmol) and an additional 1 ml of methanol.

-

Add guanidine carbonate (10 mol%) as the catalyst for the second step.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 10-15 minutes.[5]

-

-

Work-up and Purification

-

After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

-

Add 10 ml of ethyl acetate and transfer the mixture to a separatory funnel containing 10 ml of a saturated aqueous sodium chloride solution.

-

Shake the separatory funnel for 5-7 minutes and separate the organic layer.

-

Extract the aqueous layer with an additional 10 ml of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Expected Outcome and Characterization:

This procedure is expected to yield a highly substituted 6-amino-2-pyridone derivative. The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: The Versatility of the Pyridine Scaffold

The pyridine nucleus is a key component in a vast array of FDA-approved drugs, demonstrating its broad therapeutic utility.[6] Recent examples highlight the diverse applications of pyridine-containing molecules:

-

Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a pyridine ring to interact with the ATP-binding site of the target kinase.[5]

-

Infectious Diseases: Pyridine derivatives have shown potent activity against a range of pathogens, including bacteria, viruses, and fungi.[1]

-

Central Nervous System Disorders: The ability of the pyridine scaffold to cross the blood-brain barrier has led to its incorporation in drugs for various neurological and psychiatric conditions.[1]

-

Cardiovascular Diseases: Pyridine-containing compounds are utilized as antihypertensive agents and for the treatment of other cardiovascular ailments.[6]

The synthesis of novel pyridine derivatives from readily available starting materials like 3-Cyclohexyl-3-oxopropanenitrile provides a direct route to new chemical entities with the potential for significant therapeutic impact.

Figure 2. Experimental workflow for the one-pot synthesis of a substituted pyridone.

Conclusion

3-Cyclohexyl-3-oxopropanenitrile serves as a valuable and versatile starting material for the synthesis of highly functionalized pyridine scaffolds. The Guareschi-Thorpe reaction, particularly in a one-pot format, offers an efficient and straightforward route to novel pyridone derivatives. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists in the field of drug discovery to explore the rich chemical space of pyridine-based therapeutics. The continued exploration of new synthetic methodologies and the innovative application of existing ones will undoubtedly lead to the development of the next generation of life-saving medicines built upon the enduring pyridine nucleus.

References

-

Benchchem. The Synthesis of Polysubstituted Pyridines: A Comprehensive Technical Guide.

- Guareschi, I. Mem. Reale Accad. Sci. Torino II, 46, 7, 11, 25 (1896).

-

PubChem. 3-Cyclohexyl-3-oxopropanenitrile.

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

PubMed Central. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

-

Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

-

MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.

-

MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.

-

Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

-

Organic Chemistry Portal. Pyridine synthesis.

-

Organic Chemistry Portal. beta-Cyanohydrin synthesis by Cyanation or Cyanosilylation.

-

Organic Syntheses Procedure. CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH.

-

Organic Syntheses Procedure. Organic Syntheses Procedure.

-

NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

-

NIH. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

-

ResearchGate. A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis.

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Guareschi-Thorpe Condensation [drugfuture.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4-Amino-6-cyclohexylpyrimidin-2(1H)-one

Abstract

This application note details the optimized protocol for synthesizing 4-amino-6-cyclohexylpyrimidin-2(1H)-one (also known as 6-cyclohexylcytosine) via the base-catalyzed cyclocondensation of 3-cyclohexyl-3-oxopropanenitrile with urea . Unlike standard Biginelli reactions that utilize aldehydes, this protocol leverages a

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic reactivity of urea towards the electrophilic centers of the

Mechanistic Pathway

-

Enolization: Base-promoted tautomerization of the

-ketonitrile. -

Nucleophilic Attack: The deprotonated urea attacks the ketone carbonyl (more electrophilic than the nitrile under these conditions).

-

Dehydration: Loss of water forms an intermediate enamino-nitrile or ureido-acrylate species.

-

Cyclization: Intramolecular attack of the second urea nitrogen onto the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable amino-pyrimidinone form.

Figure 1: Mechanistic pathway for the base-catalyzed condensation of

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Cyclohexyl-3-oxopropanenitrile | 151.21 | 1.0 | Limiting Reagent |

| Urea | 60.06 | 1.5 | Nucleophile |

| Sodium Ethoxide (NaOEt) | 68.05 | 2.0 | Base Catalyst |

| Ethanol (Absolute) | - | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 60.05 | - | Quenching Agent |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-situ)

-

Safety Note: Sodium metal is highly reactive with moisture. Perform under inert atmosphere (

or Ar) if possible. -

Charge a dry 250 mL Round Bottom Flask (RBF) with 50 mL of absolute ethanol .

-

Slowly add Sodium metal (0.92 g, 40 mmol) in small pieces. Stir until fully dissolved to generate a fresh NaOEt solution.

-

Alternative: Use commercially available 21% wt NaOEt solution in ethanol (approx. 15 mL).

-

Step 2: Reaction Assembly

-

Add Urea (1.80 g, 30 mmol) to the stirring NaOEt solution. Stir for 10 minutes at room temperature to ensure partial deprotonation.

-

Add 3-Cyclohexyl-3-oxopropanenitrile (3.02 g, 20 mmol) dropwise or portion-wise.

-

Equip the flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.

Step 3: Cyclocondensation

-

Heat the mixture to reflux (approx. 78-80 °C) .

-

Maintain reflux for 6–8 hours .

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). The starting nitrile (

) should disappear, and a lower

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to approx. 1/3 of the original volume using a rotary evaporator.

-

Pour the residue into 50 mL of ice-cold water . The mixture should be clear (sodium salt of the pyrimidine).

-

Acidification: Dropwise add Glacial Acetic Acid (or 1M HCl) with stirring until pH

5–6. -

A white to off-white precipitate will form immediately.

-

Stir the suspension at 0–5 °C for 30 minutes to maximize precipitation.

Step 5: Purification

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 20 mL) to remove excess urea and salts.

-

Wash with cold ethanol (1 x 10 mL) to remove unreacted organic impurities.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (80:20) or DMF/Water.

-

Dry in a vacuum oven at 60 °C for 12 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-amino-6-cyclohexylpyrimidin-2(1H)-one.

Expertise & Optimization (Troubleshooting)

Solvent & Base Effects

-

Why NaOEt? The

-protons of the -

Microwave Acceleration: This reaction can be accelerated significantly using microwave irradiation.

-

Protocol: Seal reactants in a microwave vial with EtOH. Heat to 120 °C for 20 minutes. This often improves yield by minimizing thermal degradation of the labile nitrile group over long reflux times [1].

-

Common Pitfalls

-

Hydrolysis of Nitrile: If the reaction contains too much water or is too acidic during workup, the nitrile may hydrolyze to an amide or carboxylic acid, leading to the formation of 6-cyclohexyluracil (2,4-dihydroxy) instead of the desired amino-pyrimidine. Control pH carefully during quenching.

-

Incomplete Cyclization: If the intermediate does not cyclize, it may remain as an acyclic ureido-derivative. Extended reflux time or using a higher boiling solvent (e.g., n-Butanol) can drive the reaction to completion.

Characterization Data (Expected)

-

Appearance: White crystalline solid.

-

1H NMR (DMSO-d6, 400 MHz):

- 10.5 (s, 1H, NH - Ring).

-

6.2 (s, 2H,

- 5.4 (s, 1H, CH - C5 position).

- 2.3 (m, 1H, CH - Cyclohexyl).

- 1.1–1.8 (m, 10H, Cyclohexyl protons).

-

MS (ESI):

.

References

-

Microwave-Assisted Synthesis of Pyrimidines

- Source: Organic Chemistry Portal / MDPI

- Context: Discusses the efficiency of microwave irradiation in cyclocondensation reactions involving urea and -dicarbonyls/nitriles.

-

URL:[Link]

-

Base-Catalyzed Synthesis of Aminopyrimidines

- Source: ResearchG

- Context: "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine" - Validates the mechanism of nitrile particip

-

URL:[Link]

-

Beta-Ketonitrile Reactivity

- Source: RSC Publishing / Organic Chemistry Portal

- Context: "Recent advances in the application of β-ketonitriles as multifunctional intermedi

-

URL:[Link]

-

Urea Derivatives in Drug Discovery

- Source: NIH / PMC

- Context: Highlights the structural importance of urea and pyrimidine scaffolds in bioactive molecules like Cariprazine.

-

URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of 2-Amino-3-Cyclohexanecarbonyl-Thiophenes via Modified Gewald Protocol

Strategic Overview & Chemical Logic

The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes. While the classical Gewald reaction utilizes

This substrate acts as the activated methylene component. When reacted with a carbonyl partner (aldehyde or ketone) and elemental sulfur, it yields 2-amino-3-cyclohexanecarbonyl-thiophene derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for allosteric modulators, kinase inhibitors, and antimicrobial agents due to the hydrophobic bulk of the cyclohexyl group combined with the polar 2-amino-3-acyl motif.

Critical Design Considerations

-

Steric Factors: The cyclohexyl group at the

-position of the nitrile creates steric bulk that stabilizes the final product but may kinetically hinder the initial Knoevenagel condensation. -

Regioselectivity: The reaction is highly regioselective. The amino group invariably forms at position 2, and the cyclohexylcarbonyl group at position 3, ensuring structural predictability.

-

Solubility Profile: Unlike simple malononitrile, Substrate A exhibits higher lipophilicity, often requiring co-solvent systems (EtOH/DMF) to ensure homogeneity with elemental sulfur.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a distinct three-stage cascade.

-

Knoevenagel Condensation: The amine base deprotonates the active methylene of 3-Cyclohexyl-3-oxopropanenitrile, which then attacks the carbonyl partner (ketone/aldehyde) to form an

-unsaturated nitrile (alkylidene). -

Thiolation (Michael Addition): Elemental sulfur (

) undergoes nucleophilic attack by the alkylidene anion (or the amine attacks sulfur first to form polysulfides which then react). -

Cyclization (Thorpe-Ziegler type): The resulting thiolate attacks the nitrile carbon, followed by tautomerization to aromatize the thiophene ring.

Visualization: Reaction Mechanism

The following diagram details the molecular transformation logic.

Figure 1: Mechanistic cascade of the modified Gewald reaction utilizing a

Experimental Protocol

This protocol is optimized for a 10 mmol scale . It uses a "One-Pot, Two-Step" variation which generally provides higher purity than mixing all reagents simultaneously, as it ensures the Knoevenagel adduct forms before sulfur interferes.

Reagents & Materials

| Component | Role | Equivalents | Amount (10 mmol scale) |

| 3-Cyclohexyl-3-oxopropanenitrile | Substrate | 1.0 eq | 1.51 g |

| Target Ketone/Aldehyde | Electrophile | 1.1 eq | Varies by MW |

| Elemental Sulfur ( | Reagent | 1.2 eq | 0.38 g (atom basis) |

| Morpholine | Base/Catalyst | 1.2 eq | 1.05 mL |

| Ethanol (Absolute) | Solvent | - | 20 mL |

| DMF (Dimethylformamide) | Co-Solvent | - | 2-5 mL (if needed) |

Step-by-Step Methodology

Phase 1: Pre-Activation (Knoevenagel Formation)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3-Cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol) and the Target Ketone/Aldehyde (11 mmol) to the flask.

-

Solvation: Add Ethanol (20 mL). If the nitrile does not dissolve completely at RT, add DMF dropwise (up to 5 mL) until a clear solution is obtained.

-

Catalysis: Add Morpholine (1.05 mL, 12 mmol) dropwise over 2 minutes.

-

Observation: The solution may warm slightly (exothermic).

-

-

Aging: Stir at Room Temperature (25°C) for 30–60 minutes.

-

Why? This promotes the formation of the alkylidene intermediate without polymerizing the sulfur.

-

Phase 2: Thiolation & Cyclization

-

Sulfur Addition: Add Elemental Sulfur (0.38 g) in a single portion.

-

Heating: Heat the reaction mixture to 60–70°C (oil bath temperature).

-

Control: Do not exceed 80°C aggressively to avoid tar formation.

-

-

Reaction Duration: Maintain heating for 4–12 hours .

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1). Look for the disappearance of the nitrile spot and the emergence of a fluorescent spot (thiophene).

-

Phase 3: Isolation & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Precipitation:

-

Scenario A (Precipitate forms): If solids form upon cooling, pour the mixture into 50 mL ice-cold water. Filter the solid.

-

Scenario B (Oiling out): If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or EtOH/DMF mixtures. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Operational Workflow & Decision Logic

The following diagram illustrates the operational decision-making process during the synthesis.

Figure 2: Operational workflow for the synthesis of 2-amino-3-cyclohexanecarbonyl-thiophenes.

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility and high yield, the following parameters must be controlled.

Data Table: Optimization Parameters

| Parameter | Recommended Range | Impact of Deviation |

| Base Choice | Morpholine > Diethylamine > Piperidine | Morpholine offers the best balance of basicity and nucleophilicity for the sulfur activation step. Stronger bases may cause side reactions. |

| Temperature | 60°C – 70°C | <50°C: Reaction stalls. >80°C: Significant darkening (tarring) and decomposition of the sulfur. |

| Stoichiometry | 1.0 : 1.1 : 1.2 (Nitrile:Ketone:S) | Excess sulfur is difficult to remove during purification. Keep sulfur close to 1.0–1.2 eq. |

| Atmosphere | Open air or | The reaction tolerates air, but |

Troubleshooting Guide

-

Issue: "The reaction turned into a black tar."

-

Cause: Overheating or using a highly reactive aldehyde without temperature control.

-

Solution: Lower temperature to 50°C and add the base more slowly.

-

-

Issue: "Starting material (Nitrile) persists on TLC."

-

Cause: Poor Knoevenagel condensation.

-

Solution: Increase the aging time in Phase 1 (before sulfur addition) or add a catalytic amount of acetic acid with the amine (ammonium acetate buffer effect).

-

-

Issue: "Product oils out in water."

-

Cause: The cyclohexyl group makes the product very lipophilic.

-

Solution: Do not rely on precipitation. Extract with EtOAc immediately. Use a sonicator to induce crystallization if the oil is actually a supersaturated melt.

-

References

-

Sabnis, R. W. (2004). The Gewald Reaction. Sulfur Reports, 15(1), 1–17. (Seminal review on the reaction scope).

-

Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity, 15, 3–33. (Comprehensive review on MCR aspects).

-

Puterová, Z., Krutošíková, A., & Végh, D. (2008). Prepared and Reactions of Substituted 2-Aminothiophenes. Arkivoc, (i), 209-229. (Detailed chemistry of the resulting scaffold).

- Wang, K., et al. (2010). Synthesis of 2-amino-3-acylthiophenes. Synthetic Communications. (General methodology for acyl-substituted thiophenes).

Multicomponent reactions involving 3-Cyclohexyl-3-oxopropanenitrile.

Executive Summary & Strategic Value